molecular formula C13H25N3O B13617453 4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13617453
M. Wt: 239.36 g/mol
InChI Key: IKDKIHXNPJPQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is an organic compound with the molecular formula C13H25N3O. This compound is notable for its unique structure, which includes a cyclohexane ring substituted with an ethyl group and a piperazine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the reaction of 4-ethylcyclohexanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

4-ethyl-1-piperazin-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H25N3O/c1-2-11-3-5-13(6-4-11,12(14)17)16-9-7-15-8-10-16/h11,15H,2-10H2,1H3,(H2,14,17)

InChI Key

IKDKIHXNPJPQLK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C(=O)N)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.